(E)-N'-(4-异丙基亚苄基亚甲基)-4-甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

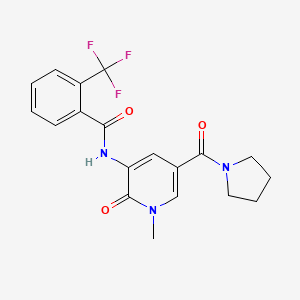

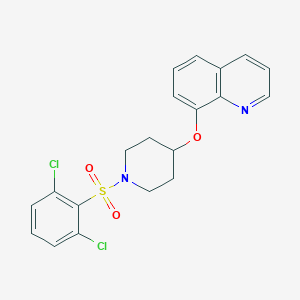

The compound (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is a member of the hydrazide chemical family, which is characterized by the presence of a hydrazide functional group. This group is known for its role in the formation of Schiff bases, which are products of a condensation reaction between a primary amine and an aldehyde or ketone. Although the specific compound is not directly studied in the provided papers, similar compounds with structural analogies have been synthesized and analyzed, providing insights into the potential characteristics of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide.

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves a condensation reaction between an aldehyde or ketone and a hydrazide. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of the corresponding carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide could potentially be carried out using a similar method with 4-isopropylbenzaldehyde as the aldehyde component.

Molecular Structure Analysis

The molecular structure of hydrazide compounds is often characterized by X-ray diffraction techniques. For example, the crystal structure of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide was determined to be almost planar with intermolecular N-H---O hydrogen bonding . Similarly, the dihedral angle between aromatic rings in the structure of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N'-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide was found to be very small, indicating a nearly planar arrangement . These findings suggest that the molecular structure of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide may also exhibit planarity and hydrogen bonding interactions.

Chemical Reactions Analysis

Hydrazide compounds are reactive towards various chemical agents and can participate in different chemical reactions. The presence of the hydrazide group allows for the formation of Schiff bases, which are versatile intermediates in organic synthesis. The studies on similar compounds have not detailed extensive chemical reactions beyond the initial synthesis, but it can be inferred that (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide would be amenable to further functionalization through reactions at the hydrazide moiety or the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the melting point and solubility of the compound. The vibrational properties of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide were studied using DFT calculations, which showed a good correlation with experimental data . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide.

科学研究应用

光谱表征和晶体结构

(E)-N'-(4-异丙基亚苄基亚甲基)-4-甲氧基苯甲酰肼和相关化合物已使用各种光谱技术(如 FT-IR、NMR 和 X 射线衍射)进行了表征。通常会分析这些化合物的晶体结构以了解其分子几何形状和分子间相互作用。例如,一项关于相关化合物 (E)-N'-(4-氟亚苄基亚甲基)-3-甲氧基苯甲酰肼的研究使用 X 射线衍射确定了其晶体结构,并通过元素分析、质量、FT-IR 和 NMR 光谱技术对其进行了表征 (Dr. H. Anandalakshmi, Dr. S. Senthilkumar, Ananthi, 2020)。

合成和结构分析

(E)-N'-(4-异丙基亚苄基亚甲基)-4-甲氧基苯甲酰肼的合成过程涉及特定的反应和条件。详细的合成和结构分析(包括分子对接和光谱研究)是其研究应用的基本方面。例如,(E)-N'-4-甲氧基亚苄基亚甲基-5-甲基-1H-吡唑-3-甲酰肼 (E-MBPC) 已通过光谱方法合成和表征,其结构已通过单晶 X 射线衍射得到证实 (Karrouchi 等,2021)。

在药物研究中的潜力

正在研究这些化合物在药物研究中的潜力,特别是作为特定酶的抑制剂或作为治疗各种疾病的药物。已研究了源自 4-甲氧基苯甲酸的三唑的抑制潜力,其中包括类似的结构元素,以了解它们对胆碱酯酶的作用 (M. Arfan 等,2018)。

抗肿瘤和抗菌潜力

研究还探讨了与 (E)-N'-(4-异丙基亚苄基亚甲基)-4-甲氧基苯甲酰肼在结构上相关的化合物的抗肿瘤和抗菌潜力。一项关于源自 4-甲氧基苯甲酰肼的席夫碱配体的研究证明了对癌细胞的选择性细胞毒性和对各种菌株的有效性 (2021)。

黄嘌呤氧化酶抑制活性

另一个感兴趣的领域是类似于 (E)-N'-(4-异丙基亚苄基亚甲基)-4-甲氧基苯甲酰肼的胂的潜在黄嘌呤氧化酶抑制活性。此类研究有助于了解这些化合物在治疗痛风或高尿酸血症等疾病中的作用 (Yong-jun Han, Xue-Yao Guo, L. Xue, 2022)。

作用机制

未来方向

属性

IUPAC Name |

4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFJFSXCRVPYAL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)